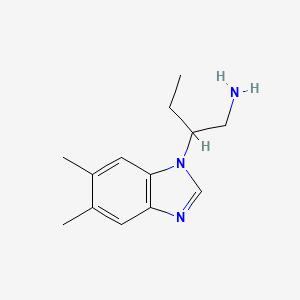

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 167980-30-5 . It has a molecular weight of 185.23 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI Code for “2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile” is 1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 .Physical And Chemical Properties Analysis

“2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)acetonitrile” is a powder at room temperature .Scientific Research Applications

Synthesis and Biological Potential

- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : Research conducted by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally similar to 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine. These compounds showed insecticidal and antimicrobial potential, suggesting a similar scope for the research on this compound in these areas (Deohate & Palaspagar, 2020).

Structural and Chemical Properties

- Crystal Structure Analysis : A study by Bhatt et al. (2014) on a similar compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, involved detailed crystal structure analysis. Such studies are crucial for understanding the molecular arrangement and potential applications of related compounds like this compound (Bhatt, Bhatt, Govender, Kruger, & Maguire, 2014).

Material Science Applications

- Security Ink Development : Xiao-lin Lu and Xia (2016) explored the development of security ink using compounds with structural similarities to this compound. This indicates the potential of such compounds in material sciences, specifically in developing security-related materials (Xiao-lin Lu & Xia, 2016).

Potential in Polymer Modification

- Functional Modification of Polymers : Research by Aly and El-Mohdy (2015) on modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds demonstrates a potential application for this compound in enhancing the properties of polymers (Aly & El-Mohdy, 2015).

Corrosion Inhibition

- DFT Study on Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives, which are structurally related to this compound, elucidating their potential as corrosion inhibitors. This opens avenues for exploring similar applications for this compound (Wang et al., 2006).

Safety and Hazards

Future Directions

Imidazole compounds have been studied for their broad range of chemical and biological properties . They have been used in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mechanism of Action

Target of Action

Similar compounds with an imidazole ring, such as benzimidazolone, have been shown to inhibit the brpf (bromodomain and phd finger-containing) protein family . These proteins are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .

Mode of Action

It’s worth noting that benzimidazolone derivatives have been shown to inhibit brpf1, a member of the brpf protein family . This inhibition could potentially disrupt the assembly of MYST histone acetyltransferase complexes, thereby affecting gene expression .

Biochemical Pathways

The inhibition of brpf1 and the subsequent disruption of myst histone acetyltransferase complexes could potentially affect a wide range of biochemical pathways related to gene expression .

Result of Action

Based on the potential inhibition of brpf1, it could be hypothesized that this compound may have an impact on gene expression, potentially leading to a variety of cellular effects .

properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-4-11(7-14)16-8-15-12-5-9(2)10(3)6-13(12)16/h5-6,8,11H,4,7,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKFOWYAXCVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1C=NC2=C1C=C(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)

![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)